4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide
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Overview
Description
4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is a useful research compound. Its molecular formula is C12H12ClN3O4S and its molecular weight is 329.76. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Abdoli et al. (2018) on benzamide-4-sulfonamides, which include derivatives of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide, revealed their potential as highly effective inhibitors of human carbonic anhydrase isoenzymes, particularly hCA II, VII, and IX. These enzymes are involved in various physiological functions, including pH regulation and CO2 transport, making these compounds promising for therapeutic applications in conditions like glaucoma and edema where carbonic anhydrase activity is implicated (Abdoli et al., 2018).
Anticancer Potential
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, exhibiting potent cytotoxic activities against various human cancer cell lines. This research underscores the potential of sulfonamide derivatives, like this compound, in developing new anticancer agents. The compounds showed selective toxicity towards cancer cells while exhibiting low toxicity in normal cells, suggesting a promising avenue for cancer treatment (Ravichandiran et al., 2019).
Antimicrobial Activity
Imramovský et al. (2011) investigated the biological activities of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, showing their efficacy against various microbial strains. This highlights the potential application of this compound derivatives in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern (Imramovský et al., 2011).
Environmental Applications
Dodd and Huang (2004) explored the transformation of sulfamethoxazole, a sulfonamide, in reactions with chlorine, shedding light on the environmental fate of such compounds in water treatment processes. Understanding these transformation pathways is crucial for assessing the environmental impact and removal efficiency of sulfonamide compounds, including this compound, in wastewater treatment (Dodd & Huang, 2004).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is the kidneys . This compound acts on the kidneys to increase water loss from the body .
Mode of Action
This compound works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in a diuretic effect, which is beneficial in various clinical conditions such as congestive heart failure exacerbation, liver failure, renal failure, and high blood pressure .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reabsorption of electrolytes in the kidneys . By inhibiting this process, the compound enhances the excretion of water from the body, affecting the fluid balance in the body .
Pharmacokinetics
The kidneys are responsible for about 85% of total clearance of this compound, where about 40% involves biotransformation . Two major metabolites of this compound are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid . These properties impact the bioavailability of the compound .
Properties
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-9-5-10(16-6-7-2-1-3-20-7)8(12(14)17)4-11(9)21(15,18)19/h1-5,16H,6H2,(H2,14,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMLTTDNKUCGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.